molecular formula C18H16N2 B14440508 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole CAS No. 78430-96-3

1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole

Cat. No.: B14440508
CAS No.: 78430-96-3
M. Wt: 260.3 g/mol
InChI Key: VRFILMVUSGPRMT-UHFFFAOYSA-N
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Description

1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot, four-component synthesis can be employed, involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another method includes the use of a Schiff’s base complex nickel catalyst (Ni-C) for a highly efficient one-pot microwave-assisted synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and microwave-assisted reactions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. As an mGluR5 antagonist, it binds to the metabotropic glutamate receptor 5 (mGluR5), inhibiting its activity and modulating neurotransmission. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in neurological and psychiatric conditions.

Properties

CAS No.

78430-96-3

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-2-phenylimidazole

InChI

InChI=1S/C18H16N2/c1-2-15-8-10-16(11-9-15)14-20-13-12-19-18(20)17-6-4-3-5-7-17/h2-13H,1,14H2

InChI Key

VRFILMVUSGPRMT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=CN=C2C3=CC=CC=C3

Origin of Product

United States

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